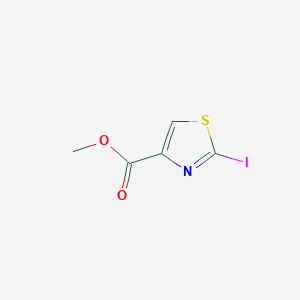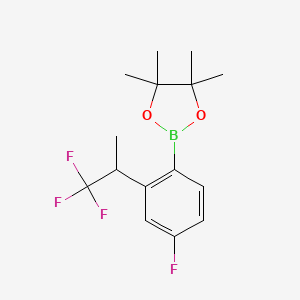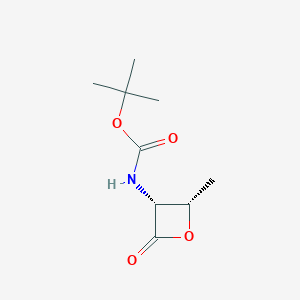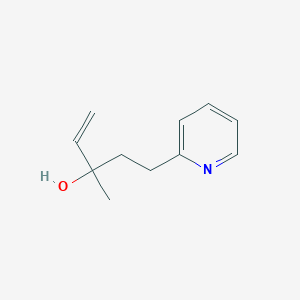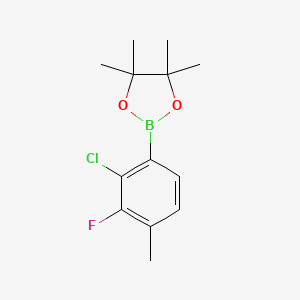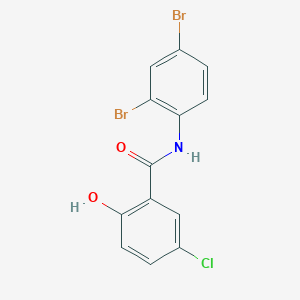
ethyl N-(4-methylphenyl)sulfonyloxyethanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(4-methylphenyl)sulfonyloxyethanimidate, also known as ethyl (1E)-N-(4-methylphenyl)sulfonyloxyethanimidate, is an organic compound with the molecular formula C₁₁H₁₅NO₄S. It is characterized by the presence of an ethanimidate group linked to a 4-methylphenylsulfonyl group. This compound is known for its applications in various chemical reactions and research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(4-methylphenyl)sulfonyloxyethanimidate typically involves the reaction of ethyl N-hydroxyethanimidate with tosyl chloride (4-methylbenzenesulfonyl chloride) under controlled conditions. The reaction proceeds as follows:
Reactants: Ethyl N-hydroxyethanimidate and tosyl chloride.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Use of large reactors to accommodate higher volumes of reactants.
Continuous Stirring: Ensuring thorough mixing of reactants.
Temperature Control: Maintaining optimal reaction temperatures.
Purification: Employing industrial-scale purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(4-methylphenyl)sulfonyloxyethanimidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can be hydrolyzed to yield the corresponding ethanimidic acid and 4-methylphenylsulfonic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an ethanimidate derivative with an amine group .
Applications De Recherche Scientifique
Ethyl N-(4-methylphenyl)sulfonyloxyethanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ethyl N-(4-methylphenyl)sulfonyloxyethanimidate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Ethyl N-(4-methylphenyl)sulfonyloxyethanimidate can be compared with other similar compounds such as:
Ethyl N-(4-chlorophenyl)sulfonyloxyethanimidate: Similar structure but with a chlorine atom instead of a methyl group.
Ethyl N-(4-methoxyphenyl)sulfonyloxyethanimidate: Contains a methoxy group instead of a methyl group.
Ethyl N-(4-nitrophenyl)sulfonyloxyethanimidate: Features a nitro group instead of a methyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents on the phenyl ring.
Propriétés
Numéro CAS |
52913-15-2 |
|---|---|
Formule moléculaire |
C11H15NO4S |
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
ethyl N-(4-methylphenyl)sulfonyloxyethanimidate |
InChI |
InChI=1S/C11H15NO4S/c1-4-15-10(3)12-16-17(13,14)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 |
Clé InChI |
SKZAZOFQMZCYJD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=NOS(=O)(=O)C1=CC=C(C=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



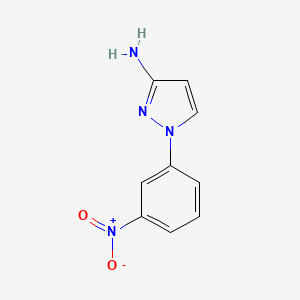
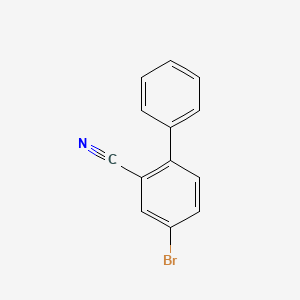
![5H-Dibenzo[a,i]carbazole, 6,13-dihydro-](/img/structure/B14017277.png)

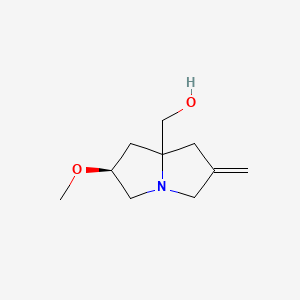
![[(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate](/img/structure/B14017291.png)
